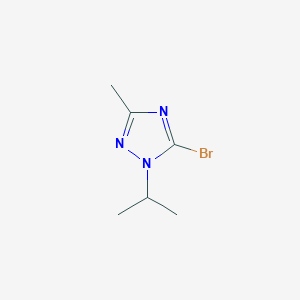
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1H-1,2,4-triazole and brominating agents.
Bromination: The bromination reaction is carried out by treating 3-methyl-1H-1,2,4-triazole with a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile. The reaction is typically conducted at room temperature.
Isopropylation: The brominated intermediate is then subjected to isopropylation using isopropyl bromide in the presence of a base like potassium carbonate. This step introduces the isopropyl group at the 1-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The exact mechanism of action of 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the isopropyl group.
5-Bromo-1-propyl-1H-1,2,4-triazole: Similar structure with a propyl group instead of an isopropyl group.
5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: Contains two methyl groups instead of one isopropyl and one methyl group.
Uniqueness
5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole is unique due to the presence of both an isopropyl and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents provides distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C6H10BrN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC名 |
5-bromo-3-methyl-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-6(7)8-5(3)9-10/h4H,1-3H3 |
InChIキー |
UCPKOQZCZWJFKU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


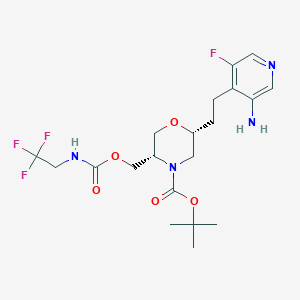
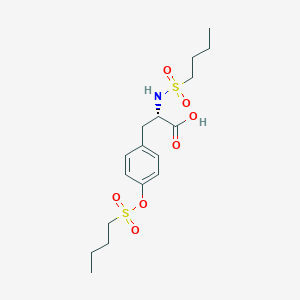

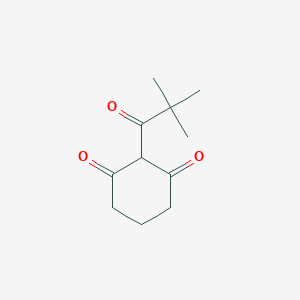

![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
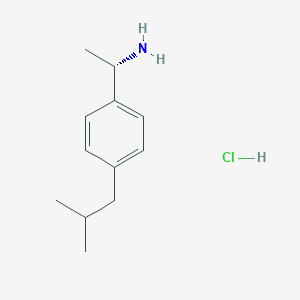

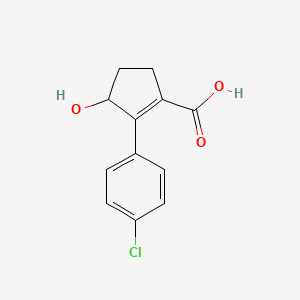
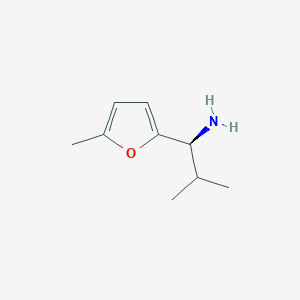
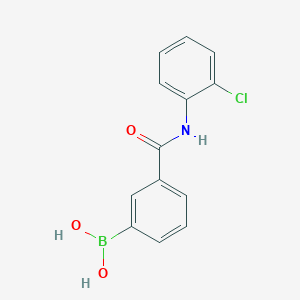
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

